4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzonitrile
Description
4-[1,1,2-Trifluoro-2-(Trifluoromethoxy)ethoxy]benzonitrile (CAS: 1845713-67-8) is a fluorinated aromatic compound characterized by a benzonitrile core substituted with a 1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy group. This structure confers unique physicochemical properties, including high electronegativity, thermal stability, and lipophilicity, making it valuable in pharmaceuticals, agrochemicals, and materials science . It is commercially available at 95% purity, with applications as a synthetic intermediate in heterocyclic chemistry and fluorinated polymer production .
Structure
3D Structure
Properties
IUPAC Name |
4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F6NO2/c11-8(19-10(14,15)16)9(12,13)18-7-3-1-6(5-17)2-4-7/h1-4,8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWTHLNLTABSCKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OC(C(OC(F)(F)F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F6NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzonitrile typically involves the etherification of trifluoromethoxytrifluoroethylene with 4-cyanophenol . The reaction conditions often require the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the nitrile group.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s structure allows for potential modifications under appropriate conditions.
Hydrolysis: The nitrile group can be hydrolyzed to form corresponding carboxylic acids under acidic or basic conditions.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology and Medicine: The compound’s unique structure makes it a candidate for drug development and other biological studies.
Mechanism of Action
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following compounds share structural motifs with 4-[1,1,2-Trifluoro-2-(Trifluoromethoxy)ethoxy]benzonitrile but differ in functional groups or substitution patterns:
Key Observations:
- Brominated Derivative (C10H4BrF6NO2): The addition of bromine at the 3-position enhances electrophilicity, enabling Suzuki-Miyaura couplings. However, it increases molecular weight (364.04 vs.
- Pyrrolophenanthridine Derivative (C23H12F3N2O) : The fused heterocyclic system expands π-conjugation, favoring electronic applications and bioactive molecule design .
- Benzoylacetonitrile (C12H7F6NO3): The ketone group introduces nucleophilic reactivity absent in the nitrile-only parent compound, broadening utility in cyclization reactions .
- Benzoic Acid Analog (C10H5F6O3) : The carboxylic acid group enables salt formation, improving aqueous solubility compared to the nitrile variant .
Environmental Impact: Global Warming Potential (GWP)
While direct GWP data for this compound is unavailable, structurally related fluorinated ethers exhibit high GWPs:
| Compound Name | CAS No. | GWP (100-yr) | Reference |
|---|---|---|---|
| 1,1,2-Trifluoro-2-(trifluoromethoxy)-ethane | 84011-06-3 | 1,240 | |
| CHF2O(CF2CF2O)4CF2H | 173350-38-4 | 3,630 | |
| HF2C-(OCF2)2-OCF2H (HG-20) | 249932-25-0 | 5,300 |
The trifluoroethoxy and trifluoromethoxy groups in the compound suggest a non-negligible GWP, aligning with trends in fluorinated ethers. Mitigation strategies, such as catalytic degradation, are recommended for industrial use .
Physicochemical Properties
- Polarity : The nitrile group in 4-[...]benzonitrile increases polarity compared to its benzoic acid analog, but less than the benzoylacetonitrile derivative.
- Thermal Stability: Fluorinated ether linkages enhance thermal resistance, surpassing non-fluorinated analogs like 4-methoxybenzonitrile.
- Reactivity : The nitrile group facilitates nucleophilic additions, while the brominated derivative’s C–Br bond supports transition-metal catalysis .
Biological Activity
4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzonitrile is a fluorinated organic compound that exhibits significant biological activity. Its unique structure, characterized by multiple fluorine atoms and a benzonitrile moiety, suggests potential applications in medicinal chemistry and agriculture. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C10H6F6NO2
- Molecular Weight : 364.04 g/mol
- Physical State : Solid
- Solubility : Insoluble in water
- Boiling Point : Approximately 294 °C
- Flash Point : 131 °C
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of trifluoromethoxy and trifluoroethyl groups enhances lipophilicity and bioavailability, which may improve its interaction with cellular membranes and molecular targets.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Cytotoxicity : Studies have shown that derivatives of fluorinated benzonitriles can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HuTu 80 (duodenal adenocarcinoma). The mechanism involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and cell death .
- Selectivity Index : The selectivity index for these compounds often exceeds that of conventional chemotherapeutics like Doxorubicin, indicating a potentially lower toxicity to healthy tissues while effectively targeting cancer cells .
Case Studies
Several studies have explored the biological activity of related compounds:
-
Study on Antitumor Activity :
- A series of benzofuroxan derivatives were evaluated for their cytotoxic effects against various cancer cell lines. These studies highlighted the importance of structural modifications in enhancing anticancer efficacy .
- The introduction of electron-withdrawing groups like trifluoromethyl groups was found to significantly increase cytotoxicity through enhanced DNA damage mechanisms .
- Mechanistic Insights :
Comparative Table of Biological Activities
| Compound Name | Cytotoxicity (IC50) | Target Cancer Cell Lines | Mechanism of Action |
|---|---|---|---|
| This compound | TBD | MCF-7, HuTu 80 | ROS production, apoptosis induction |
| Benzofuroxan Derivative 1 | <10 µM | M-HeLa | DNA damage via single and double-strand breaks |
| Benzofuroxan Derivative 2 | <5 µM | P388 Lymphatic Leukemia | Inhibition of DNA synthesis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
